molecular formula C26H28N2O6 B11569741 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569741
M. Wt: 464.5 g/mol
InChI Key: XGGXKYDSLAUWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which forms the chromeno-pyrrole core. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromeno-pyrrole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A related compound with a similar core structure but different substituents.

    2-hydroxy-4-methoxybenzophenone: Another compound with hydroxy and methoxy groups, but with a different core structure.

Uniqueness

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O6/c1-16-4-7-20-18(14-16)24(30)22-23(17-5-6-19(29)21(15-17)32-2)28(26(31)25(22)34-20)9-3-8-27-10-12-33-13-11-27/h4-7,14-15,23,29H,3,8-13H2,1-2H3

InChI Key

XGGXKYDSLAUWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.